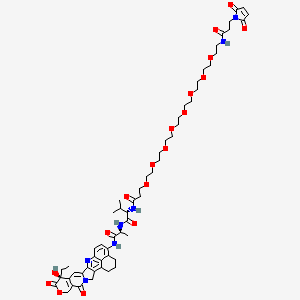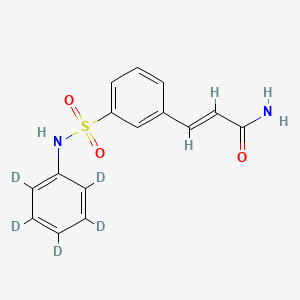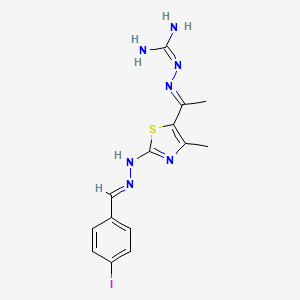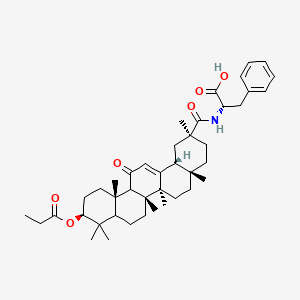
Anticancer agent 59
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 59 is a potent inhibitor active against various cancer cell lines, particularly demonstrating efficacy in A549 cells with an IC50 value of 0.2 μM. It prompts apoptosis, elevates calcium ions and reactive oxygen species levels within cancer cells, and markedly reduces mitochondrial membrane potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 59 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, which is a key intermediate in the production of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: Anticancer agent 59 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which exhibit enhanced anticancer activity and improved pharmacokinetic properties .
科学研究应用
Anticancer agent 59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its ability to induce apoptosis and modulate cellular pathways in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
作用机制
Anticancer agent 59 exerts its effects by inducing apoptosis in cancer cells. It elevates intracellular calcium ions and reactive oxygen species levels, leading to mitochondrial membrane potential disruption. This results in the activation of apoptotic pathways and subsequent cell death. The compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
相似化合物的比较
Anticancer agent 59 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against A549 cells. Similar compounds include:
Quinazoline Derivatives: Such as erlotinib and gefitinib, which target tyrosine kinases and are used in cancer treatment.
Anthraquinones: Known for their anticancer properties and used as core structures in various anticancer agents.
Coumarin Derivatives: Promising pharmacophores for developing novel anticancer drugs.
This compound stands out due to its unique ability to elevate calcium ions and reactive oxygen species levels, leading to apoptosis in cancer cells.
属性
分子式 |
C42H59NO6 |
|---|---|
分子量 |
673.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4aS,6aS,6bR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-propanoyloxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H59NO6/c1-9-33(45)49-32-16-17-40(6)31(37(32,2)3)15-18-42(8)34(40)30(44)24-27-28-25-39(5,20-19-38(28,4)21-22-41(27,42)7)36(48)43-29(35(46)47)23-26-13-11-10-12-14-26/h10-14,24,28-29,31-32,34H,9,15-23,25H2,1-8H3,(H,43,48)(H,46,47)/t28-,29-,31?,32-,34?,38+,39-,40-,41+,42+/m0/s1 |
InChI 键 |
AXZSSMDRNOIRRM-UBAYNRRLSA-N |
手性 SMILES |
CCC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)C)C)C)C |
规范 SMILES |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


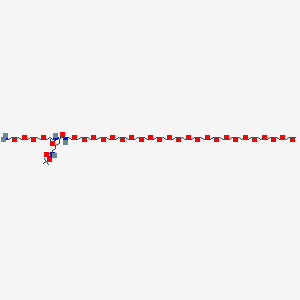
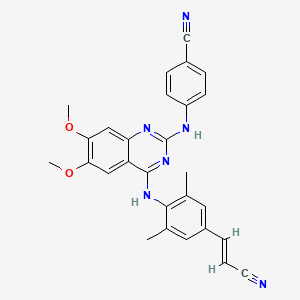
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
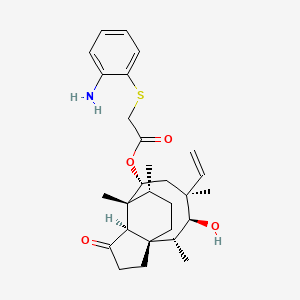
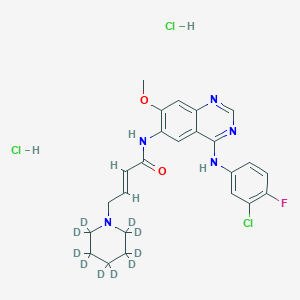
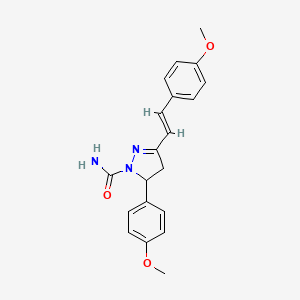
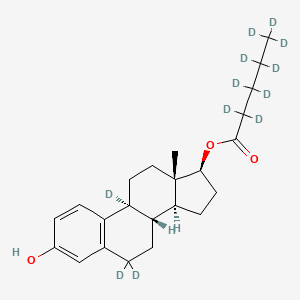

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
